(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
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Overview
Description
The compound “(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone” is a highly complex organic molecule. This compound features multiple stereocenters, silyl ether groups, and a variety of functional groups, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:
Formation of the core structure: This could involve cyclization reactions, aldol condensations, or other carbon-carbon bond-forming reactions.
Introduction of functional groups: Functional groups such as silyl ethers and methoxy groups may be introduced through substitution reactions.
Stereoselective synthesis: The stereocenters in the molecule require careful control of reaction conditions to ensure the correct configuration.
Industrial Production Methods
Industrial production of such a complex molecule is likely to be challenging and may involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated synthesis: Techniques such as flow chemistry may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of silyl ether groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄.
Reducing agents: Such as LiAlH₄ or NaBH₄.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of double bonds may yield saturated hydrocarbons.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound may be used as a building block in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Its complex structure makes it an interesting subject for studying reaction mechanisms and stereochemistry.
Biology
Biological activity: The compound may exhibit biological activity, making it of interest in drug discovery and development.
Medicine
Pharmaceutical applications: If the compound exhibits biological activity, it may be explored as a potential therapeutic agent.
Industry
Material science: The compound’s unique structure may make it useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which the compound exerts its effects will depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Other silyl ether-containing compounds: Such as trimethylsilyl ethers.
Complex organic molecules with multiple stereocenters: Such as natural products or synthetic analogs.
Uniqueness
The compound’s unique combination of functional groups, stereocenters, and overall structure sets it apart from other similar compounds. Its specific properties and reactivity make it a valuable subject of study in various fields.
Properties
Molecular Formula |
C56H97NO12Si2 |
---|---|
Molecular Weight |
1032.5 g/mol |
IUPAC Name |
(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C56H97NO12Si2/c1-20-23-41-29-35(2)28-36(3)30-47(64-14)50-48(65-15)32-38(5)56(62,67-50)51(59)52(60)57-27-22-21-24-42(57)53(61)66-49(39(6)45(34-43(41)58)69-71(18,19)55(10,11)12)37(4)31-40-25-26-44(46(33-40)63-13)68-70(16,17)54(7,8)9/h20,29,31,36,38-42,44-50,62H,1,21-28,30,32-34H2,2-19H3/b35-29-,37-31+/t36-,38+,39+,40-,41+,42-,44+,45-,46+,47-,48-,49+,50+,56+/m0/s1 |
InChI Key |
ZMQPVYFWZQHALN-JXPDAYSRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(\C1)/C)CC=C)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC |
Origin of Product |
United States |
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